Comparative Efficacy in Streptozotocin-Induced Diabetic Rat Model
FR 78844 demonstrates significant attenuation of osteopenia in a streptozotocin (STZ)-induced diabetic rat model, a setting relevant to diabetes-associated bone loss. Daily oral administration of FR 78844 at 100 mg/kg for 4 weeks significantly attenuated the decrease in femur metaphyseal bone mineral density compared to untreated diabetic controls [1].
| Evidence Dimension | In vivo efficacy (osteopenia attenuation) |
|---|---|
| Target Compound Data | 100 mg/kg oral daily for 4 weeks |
| Comparator Or Baseline | Untreated STZ-diabetic rats |
| Quantified Difference | Significant attenuation of bone loss (p<0.05) |
| Conditions | Streptozotocin-induced diabetic rat model; femur metaphyseal bone mineral density measured by single photon absorptiometry |
Why This Matters
This demonstrates the compound's specific utility in a metabolic disease model of bone loss, differentiating it from bisphosphonates primarily studied in ovariectomy-induced osteoporosis.
- [1] Takeshita N, et al. Possible involvement of vitamin D3-deficiency and relatively enhanced bone resorption in the development of bone loss in streptozotocin-induced diabetic rats. Life Sci. 1994;55(17):1297-306. View Source
